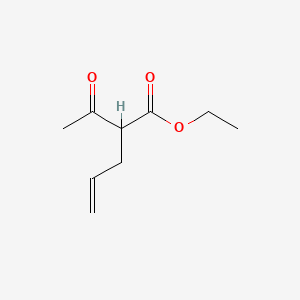

Ethyl 2-acetylpent-4-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10814. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-acetylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFNTFJUHTDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870683 | |

| Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-89-9 | |

| Record name | Ethyl 2-allylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-allylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-allylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylpent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ALLYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP070FK35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Ethyl 2-acetylpent-4-enoate

Foreword: The Art and Science of Molecular Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can lead to misinterpretation of biological activity, flawed structure-activity relationships, and ultimately, the failure of a promising therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the structural analysis of Ethyl 2-acetylpent-4-enoate. Herein, we move beyond a mere recitation of protocols, delving into the rationale behind the selection of analytical techniques and the interpretation of the data they provide. Our approach is rooted in the principles of scientific integrity, ensuring that each step of the analytical workflow is a self-validating system.

Introduction to this compound: A Molecule of Interest

This compound (C9H14O3, Molar Mass: 170.21 g/mol ) is a fascinating organic molecule that presents several key structural features for analysis.[1] Its chemical structure incorporates an ethyl ester, a ketone, and a terminal alkene, making it a valuable case study for the application of modern analytical techniques. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity, metabolic fate, and potential biological interactions.

Chemical Structure:

This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive structural characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

Causality of Experimental Choices: ¹H NMR is the initial and most informative experiment. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A standard 400 or 500 MHz spectrometer provides sufficient resolution for unambiguous analysis of this molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

-

Predicted ¹H NMR Data and Interpretation:

While experimental data is the gold standard, in its absence, predicted spectra provide a valuable framework for analysis.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~5.8 | ddt | 1H | =CH- | The vinyl proton is expected to be the most deshielded of the sp² protons due to its position in the double bond. It will be split by the adjacent CH₂ and the terminal =CH₂ protons. |

| ~5.1 | m | 2H | CH₂= | The terminal vinyl protons are diastereotopic and will appear as a complex multiplet, coupled to the adjacent =CH- proton. |

| ~4.2 | q | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl group. |

| ~3.5 | t | 1H | -CH(C=O)- | This methine proton is alpha to two carbonyl groups, leading to significant deshielding. It will be a triplet due to coupling with the adjacent CH₂ group. |

| ~2.5 | t | 2H | -CH₂-CH= | These allylic protons are coupled to the methine proton and the vinyl proton, resulting in a triplet of doublets, which may appear as a complex multiplet. |

| ~2.2 | s | 3H | -C(=O)-CH₃ | The acetyl methyl protons are adjacent to a carbonyl group and will appear as a singlet. |

| ~1.3 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group will be a triplet due to coupling with the adjacent methylene group. |

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Structural Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR complements the ¹H NMR data by providing a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set a wider spectral width (typically 0-220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Perform DEPT-90 and DEPT-135 experiments.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.

-

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (ppm) | Carbon Type (from DEPT) | Assignment | Rationale for Assignment |

| ~202 | C | -C(=O)-CH₃ | The acetyl carbonyl carbon is expected at a very downfield chemical shift. |

| ~170 | C | -C(=O)-O- | The ester carbonyl carbon is also significantly deshielded. |

| ~135 | CH | =CH- | The internal sp² carbon of the alkene. |

| ~118 | CH₂ | CH₂= | The terminal sp² carbon of the alkene. |

| ~61 | CH₂ | -O-CH₂- | The methylene carbon of the ethyl ester, deshielded by the oxygen. |

| ~58 | CH | -CH(C=O)- | The methine carbon, alpha to two carbonyls. |

| ~35 | CH₂ | -CH₂-CH= | The allylic sp³ carbon. |

| ~29 | CH₃ | -C(=O)-CH₃ | The acetyl methyl carbon. |

| ~14 | CH₃ | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Causality of Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound, confirming its molecular formula. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, as it separates the analyte from any impurities before it enters the mass spectrometer.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 ppm).

-

GC-MS Setup:

-

GC:

-

Injector: Split/splitless, set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature ramp (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙).

-

Analyze the major fragment ions and propose logical fragmentation pathways.

-

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺˙) at m/z = 170: This confirms the molecular weight.

-

Key Fragment Ions:

-

m/z = 125: Loss of an ethoxy radical (•OCH₂CH₃) from the ester.

-

m/z = 97: McLafferty rearrangement involving the acetyl group, leading to the loss of an enol.

-

m/z = 43: Formation of the acetyl cation ([CH₃CO]⁺), which is often a prominent peak for acetyl-containing compounds.

-

m/z = 29: The ethyl cation ([CH₃CH₂]⁺).

-

Logical Relationship of Analytical Techniques:

Caption: Interplay of Analytical Techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choices: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, it will confirm the presence of the C=O bonds of the ester and ketone, the C=C bond of the alkene, and the C-O bonds of the ester. Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) for a good spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups.

-

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2980 | Medium | C-H stretch (sp³) | Alkyl |

| ~1745 | Strong, Sharp | C=O stretch | Ester |

| ~1715 | Strong, Sharp | C=O stretch | Ketone |

| ~1645 | Medium | C=C stretch | Alkene |

| ~1240 | Strong | C-O stretch | Ester |

Conclusion: A Unified Structural Hypothesis

By integrating the data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, a self-consistent and unambiguous structural assignment for this compound can be achieved. The NMR data provides the detailed connectivity of the carbon and proton framework, the MS confirms the molecular formula and provides fragmentation patterns consistent with the proposed structure, and the IR spectroscopy confirms the presence of the key functional groups. This multi-technique approach exemplifies a robust and reliable strategy for the structural elucidation of organic molecules, a critical step in the journey of drug discovery and development.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 2-acetylpent-4-enoate

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 2-acetylpent-4-enoate, a β-ketoester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this equilibrium, the advanced analytical techniques used for its characterization, and the underlying thermodynamic and solvent-driven factors that dictate the stability of each tautomeric form. Our approach integrates theoretical principles with practical, field-proven experimental methodologies to offer a self-validating framework for investigation.

Foundational Principles: The Dynamics of Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1][2] The most common form, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[3]

For most simple aldehydes and ketones, the equilibrium heavily favors the keto tautomer. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[1] However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that enhances stability.[1][4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[1][4]

The interplay of these factors makes the study of β-ketoesters a rich area for understanding molecular stability and reactivity.

Structural Overview: The Keto-Enol Equilibrium

The equilibrium between the keto and enol forms of this compound is a dynamic process. The enol form benefits from the stabilizing effects of conjugation and intramolecular hydrogen bonding, making its existence significant and measurable.

Caption: Keto-enol equilibrium of this compound.

Analytical Characterization: A Multi-faceted Approach

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques. Each method provides unique insights into the structure and relative concentration of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is the most powerful and quantitative method for studying keto-enol equilibria because the interconversion between tautomers is typically slow on the NMR timescale.[5][6] This allows for the observation and integration of distinct signals for both the keto and enol forms in the same spectrum.[7]

Expected ¹H NMR Resonances:

| Proton Assignment | Keto Form (ppm) | Enol Form (ppm) | Rationale for Chemical Shift |

| Enolic OH | - | ~12.0 - 12.5 | Strong intramolecular H-bond causes significant deshielding, shifting the proton far downfield.[8] |

| Vinylic CH (backbone) | - | ~5.0 - 5.5 | Proton is on a C=C double bond, in the typical vinyl region. |

| α-CH | ~3.5 - 3.7 | - | Proton is adjacent to two electron-withdrawing carbonyl groups. |

| Allylic CH₂ | ~2.5 - 2.8 | ~2.5 - 2.8 | Protons adjacent to the terminal C=C bond. |

| Terminal =CH₂ | ~5.1 - 5.3 | ~5.1 - 5.3 | Terminal vinyl protons. |

| Terminal =CH- | ~5.7 - 5.9 | ~5.7 - 5.9 | Terminal vinyl proton. |

| Acetyl CH₃ | ~2.2 - 2.3 | ~1.9 - 2.1 | Shielded in the enol form due to changes in electron density from conjugation.[8] |

| Ethyl OCH₂ | ~4.1 - 4.2 | ~4.1 - 4.2 | Standard chemical shift for an ethyl ester. |

| Ethyl CH₃ | ~1.2 - 1.3 | ~1.2 - 1.3 | Standard chemical shift for an ethyl ester. |

Protocol 1: Quantitative NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound (~0.1 M) in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Acetonitrile-d₃) to investigate solvent effects. Allow solutions to equilibrate for at least one hour before analysis.[6]

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) using a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the spectra (phasing, baseline correction).

-

Signal Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. For robust analysis, use multiple pairs of signals. For example:

-

The keto α-CH proton signal (~3.6 ppm) vs. the enol vinylic CH proton signal (~5.2 ppm).

-

The keto acetyl CH₃ signal (~2.2 ppm) vs. the enol acetyl CH₃ signal (~2.0 ppm).

-

-

Calculation of Equilibrium Constant (Keq): The equilibrium constant is the ratio of the concentration of the enol form to the keto form. This can be calculated directly from the integral values.

-

Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal)

-

Note: Ensure the integrals are normalized for the number of protons they represent. For instance, when comparing the keto α-CH (1H) to the enol acetyl CH₃ (3H), the enol integral must be divided by 3. A direct 1H to 1H comparison, like keto α-CH to enol vinylic CH, is most straightforward.[9]

-

-

Calculation of Tautomer Percentage:

-

% Enol = (Keq / (1 + Keq)) * 100

-

% Keto = 100 - % Enol

-

Caption: Workflow for quantitative NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable qualitative tool for confirming the presence of both tautomers by identifying their distinct functional groups.[10] While less precise for quantification than NMR, it provides rapid structural confirmation.[11]

Characteristic IR Absorption Bands:

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Interpretation |

| O-H stretch | - | 3200 - 3500 (broad) | Characteristic of the hydrogen-bonded hydroxyl group in the enol.[10] |

| C=O stretch (Ketone) | ~1720 | - | Typical for an aliphatic ketone. |

| C=O stretch (Ester) | ~1740 | ~1650 | In the enol, this band is shifted to a lower frequency due to conjugation and H-bonding.[12] |

| C=C stretch | - | ~1610 | Corresponds to the enolic double bond.[13] |

Protocol 2: IR Spectroscopic Analysis

-

Sample Preparation: Prepare a thin film of neat liquid this compound between two NaCl or KBr plates. Alternatively, prepare a dilute solution in a non-polar solvent like CCl₄ in an IR-transparent cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.

-

Spectral Analysis: Identify the key absorption bands listed in the table above to confirm the presence of both keto and enol forms in the sample. The relative intensity of the O-H stretch versus the non-conjugated C=O stretch provides a qualitative measure of the equilibrium position.

UV-Vis Spectroscopy

UV-Vis spectroscopy detects electronic transitions and is particularly sensitive to conjugated systems. The enol tautomer, with its conjugated π-system, exhibits a distinct absorption profile compared to the less conjugated keto form.[14]

-

Keto Tautomer: Shows a weak n → π* transition at a longer wavelength.

-

Enol Tautomer: Shows a strong π → π* transition at a longer wavelength and with a much higher molar absorptivity (ε) due to its conjugated enone system.[15]

A shift in the equilibrium towards the enol form will result in a significant increase in the intensity of the π → π* absorption band. This technique is especially useful for studying how different solvents influence the equilibrium.[14][16]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are indispensable for corroborating experimental findings and providing deeper mechanistic insight.[17][18] These methods can calculate the thermodynamic stabilities of each tautomer, transition state energies, and molecular properties like dipole moments.[17][19][20]

Protocol 3: General Computational Workflow (DFT)

-

Structure Optimization: Build the 3D structures of both the keto and the most stable enol (Z-isomer with intramolecular H-bond) tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[21]

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain Gibbs free energies.[21]

-

Solvent Effects: Re-run the optimization and energy calculations incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the effect of different solvents.[17][21]

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the enol and keto forms: ΔG = G_enol - G_keto.

-

Use ΔG to calculate the theoretical equilibrium constant: Keq = exp(-ΔG / RT).

-

Compare the calculated Keq values in different solvents with experimental data from NMR.

-

The Influence of Solvent on Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium.[5] The general trend, often referred to as Meyer's Rule, states that the equilibrium shifts toward the keto tautomer as solvent polarity increases.[5]

Mechanism of Solvent Influence:

-

Non-Polar Solvents (e.g., Benzene, CCl₄): These solvents do not effectively solvate polar groups. In this environment, the enol form is stabilized by its internal hydrogen bond, which shields the polar O-H and C=O groups from the non-polar surroundings. This often leads to a higher percentage of the enol tautomer.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. They can form intermolecular hydrogen bonds with the enol's hydroxyl group, disrupting the stabilizing intramolecular H-bond.[22] At the same time, they effectively solvate the more polar keto tautomer, shifting the equilibrium in its favor.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol while strongly solvating the keto form through intermolecular hydrogen bonding, causing a significant shift toward the keto tautomer.

Caption: Logical flow of solvent effects on the tautomeric equilibrium.

Hypothetical Tautomer Distribution Data:

| Solvent | Dielectric Constant (ε) | Predicted % Enol | Primary Stabilizing Interaction |

| Benzene-d₆ | 2.3 | ~45-55% | Enol's Intramolecular H-bond |

| Chloroform-d | 4.8 | ~20-30% | Moderate solvation of both forms |

| Acetonitrile-d₃ | 37.5 | ~5-15% | Strong solvation of the keto form |

| DMSO-d₆ | 46.7 | ~2-10% | H-bond disruption and strong keto solvation |

| Water-D₂O | 78.4 | < 2% | Strong H-bonding network solvating the keto form |

Conclusion

The keto-enol tautomerism of this compound is a classic yet powerful model for understanding fundamental concepts of molecular stability, intramolecular forces, and solvent-solute interactions. A rigorous investigation combines the quantitative power of NMR spectroscopy, the qualitative confirmation from IR, and the theoretical validation from computational chemistry. For researchers in drug development and materials science, a deep understanding of these principles is crucial, as the prevalence of a specific tautomer can dramatically influence a molecule's reactivity, binding affinity, and physicochemical properties. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other tautomeric systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 10. brainly.com [brainly.com]

- 11. physicsforums.com [physicsforums.com]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. scispace.com [scispace.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. biopchem.education [biopchem.education]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Ethyl 2-acetylpent-4-enoate

An In-depth Technical Guide to Ethyl 2-acetylpent-4-enoate

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, with CAS Number 610-89-9, is a polyfunctional organic compound that belongs to the important class of β-keto esters.[1][2][3] Its structure incorporates an ester, a ketone, and a terminal alkene, making it a highly versatile and valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups—particularly the ketone at the beta-position relative to the ester—confers unique reactivity that is extensively leveraged in the synthesis of complex molecular architectures.[2][4]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who can utilize this molecule as a key building block for creating novel compounds, including heterocyclic systems and pharmaceutical agents.[3][5] We will delve into its characteristic reactivity, synthesis protocols, and safety considerations, offering field-proven insights into its practical application.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental work, informing decisions on solvent selection, reaction conditions, and purification methods.

Structural and Identity Data

The identity of this compound is defined by its unique molecular structure and associated identifiers.

-

IUPAC Name: this compound

-

Alternate Names: 2-Acetyl-4-pentenoic acid ethyl ester, Ethyl 2-ethanoylpent-4-enoate, Ethyl 2-(prop-2-en-1-yl)acetoacetate[1]

-

Molecular Structure:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 610-89-9 | [1][6][] |

| Molecular Formula | C₉H₁₄O₃ | [1][] |

| Molecular Weight | 170.21 g/mol | [1][] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [6] |

| SMILES | CCOC(=O)C(CC=C)C(=O)C | [][8] |

| InChI | InChI=1S/C9H14O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,8H,1,5-6H2,2-3H3 | [][8] |

| InChIKey | IXKFNTFJUHTDNE-UHFFFAOYSA-N | [][8] |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key functional groups of this compound give rise to a distinct spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of its carbonyl groups. A peak around 1740-1750 cm⁻¹ is expected for the ester C=O stretch, while the ketone C=O stretch will appear around 1715-1725 cm⁻¹ . The presence of the terminal alkene will be indicated by a C=C stretch near 1640 cm⁻¹ and C-H stretches for the vinyl group just above 3000 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be complex but highly informative. Key expected signals include:

-

A triplet around 1.2-1.3 ppm (3H) and a quartet around 4.1-4.2 ppm (2H), characteristic of the ethyl ester group.

-

A singlet around 2.1-2.3 ppm (3H) for the acetyl methyl protons.

-

Multiplets in the 5.0-6.0 ppm range for the three vinyl protons of the allyl group.

-

A doublet or multiplet for the protons on the carbon adjacent to the double bond.

-

A signal for the single alpha-proton between the two carbonyl groups.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons (ester and ketone) between 165-205 ppm . Signals for the alkene carbons will appear between 115-140 ppm . The remaining aliphatic carbons will resonate in the upfield region.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z = 170.1.[8] Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da), the acetyl group (-43 Da), or cleavage of the allyl group.

Part 3: Chemical Properties and Reactivity

The synthetic utility of this compound stems from its multiple reactive centers, which can be addressed with high selectivity.

Pillar 1: Acidity and Enolate Chemistry

The most significant chemical feature of β-keto esters is the heightened acidity of the α-hydrogens located between the two carbonyl groups.[9] This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a powerful carbon nucleophile, serving as the cornerstone of the acetoacetic ester synthesis for forming new C-C bonds.[5][9][10]

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. This compound | 610-89-9 [chemicalbook.com]

- 8. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to Ethyl 2-acetylpent-4-enoate

Introduction

Ethyl 2-acetylpent-4-enoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group positioned at the β-carbon relative to an ester group.[1] Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol .[2] Molecules like this are pivotal in organic synthesis and are of significant interest in drug discovery and development.[1] The unique structural arrangement of β-keto esters facilitates a dynamic chemical equilibrium between their keto and enol tautomeric forms, a phenomenon that is highly sensitive to environmental factors like solvent polarity.[1]

Understanding the precise molecular structure and purity of this compound is critical for its application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Tautomerism

The defining characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in equilibrium. The acidic α-hydrogen, located between the two carbonyl groups, can be removed and recaptured at the ketone's oxygen atom, forming an enol. This enol form is stabilized by conjugation of the π-system and intramolecular hydrogen bonding.[1]

References

An In-depth Technical Guide to Ethyl 2-acetylpent-4-enoate (CAS 610-89-9)

Foreword: Understanding a Versatile Ketoester

Ethyl 2-acetylpent-4-enoate, also known as ethyl 2-allylacetoacetate, is a fascinating and highly versatile molecule. As a β-keto ester, it possesses a unique trifecta of reactive sites: an acidic α-carbon flanked by two carbonyl groups, a terminal alkene, and an ester moiety. This functionality makes it a valuable C9 building block for a wide array of chemical transformations, from the synthesis of complex heterocyclic systems to its application in the flavor and fragrance industry. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, designed to empower researchers to fully leverage its synthetic potential.

Core Molecular Attributes and Physicochemical Properties

This compound is a colorless liquid characterized by a molecular structure that is ripe for synthetic manipulation. Its identity is well-defined by several key identifiers and physical properties.[1][2][3]

Molecular Structure

The structure features a central methine carbon (C2) that is activated by both an acetyl group and an ethyl ester group. This C2 is also attached to an allyl group, which introduces a terminal double bond, a key site for further functionalization.

Caption: Figure 1: Molecular Structure of this compound.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 610-89-9 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 2-allylacetoacetate, 2-Acetyl-4-pentenoic acid ethyl ester | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Odor Profile | Fruity, green, sweet, tropical | [3] |

| Solubility | Soluble in ethanol, methanol, isopropanol, and oils. Very slightly soluble in water. | [3] |

| Predicted XLogP3-AA | 1.7 | [3] |

| Boiling Point (Est.) | ~210-220 °C at 760 mmHg | N/A |

| Density (Est.) | ~1.01 g/cm³ | N/A |

Spectral Characterization: A Theoretical Fingerprint

While published, peer-reviewed spectra for this compound are not widely available, its structure allows for a confident prediction of its key spectral features. This theoretical analysis serves as a valuable guide for researchers confirming the identity and purity of synthesized material.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative.

-

Ethyl Ester Group: A quartet around δ 4.1-4.2 ppm (2H, -OCH₂ CH₃) and a triplet around δ 1.2-1.3 ppm (3H, -OCH₂CH₃ ).

-

Acetyl Group: A sharp singlet around δ 2.2 ppm (3H, -C(=O)CH₃ ).

-

Allyl Group: A multiplet for the vinylic proton (-CH =CH₂) between δ 5.7-5.9 ppm (1H), two distinct multiplets for the terminal vinylic protons (-CH=CH₂ ) between δ 5.0-5.2 ppm (2H), and a doublet of triplets for the allylic protons (-CH₂ -CH=CH₂) around δ 2.6 ppm (2H).

-

α-Hydrogen: A triplet around δ 3.5 ppm (1H, -CO-CH -CO-).

-

-

¹³C NMR (Carbon NMR): The molecule should exhibit 9 distinct carbon signals.[5]

-

Carbonyls: Two signals in the downfield region, ~202 ppm for the ketone and ~169 ppm for the ester.

-

Alkene: Signals at ~134 ppm (-C H=CH₂) and ~118 ppm (-CH=C H₂).

-

Ester Alkoxy Group: Signals at ~61 ppm (-OC H₂CH₃) and ~14 ppm (-OCH₂C H₃).

-

α-Carbon: A signal around ~58 ppm.

-

Acetyl Methyl: A signal around ~29 ppm.

-

Allylic Carbon: A signal around ~35 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

A strong, sharp peak around 1745 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Another strong, sharp peak around 1720 cm⁻¹ for the C=O stretch of the ketone.

-

A medium intensity peak around 1645 cm⁻¹ for the C=C stretch of the allyl group.

-

C-O stretching bands between 1250-1150 cm⁻¹ .

-

-

Mass Spectrometry (MS): Electron ionization would likely show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45), the acetyl group (CH₃CO, m/z = 43), and the allyl group (C₃H₅, m/z = 41).

Synthesis and Purification: An Established Protocol

The most direct and reliable synthesis of this compound is the C-alkylation of ethyl acetoacetate. This classic reaction leverages the acidity of the α-protons in ethyl acetoacetate, allowing for deprotonation by a suitable base to form a stabilized enolate, which then acts as a nucleophile.[6][7]

Reaction Causality

The choice of sodium ethoxide as the base is critical. Using the ethoxide corresponding to the ester group prevents transesterification, a common side reaction that would otherwise lead to a mixture of products and reduce the overall yield. Allyl bromide is an excellent electrophile for this reaction due to the high reactivity of the allylic C-Br bond.

Caption: Figure 2: Synthesis Workflow via Alkylation.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.05 eq)

-

Allyl bromide (1.1 eq)

-

Absolute ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with a solution of sodium ethoxide (1.05 eq) in absolute ethanol. The solution is cooled in an ice bath to 0-5 °C. Ethyl acetoacetate (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. The mixture is stirred for an additional hour at this temperature to ensure complete formation of the sodium enolate.

-

Alkylation: Allyl bromide (1.1 eq) is added dropwise to the enolate solution at 0-5 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature. The precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Extraction: The resulting residue is partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its multiple reactive sites. Understanding the chemoselectivity of these sites is key to its application in drug development and complex molecule synthesis.

Caption: Figure 3: Key Reactive Sites of this compound.

-

Reactions at the α-Carbon: Although already substituted, the methine proton is still acidic and can be removed by a strong base. This allows for the introduction of a second substituent, leading to quaternary carbon centers.[8]

-

Decarboxylation: A hallmark reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation. Saponification of the ester followed by acidification and heating will yield allyl acetone (hex-5-en-2-one), a useful ketone intermediate.

-

Reactions of the Alkene: The terminal double bond is available for a host of classic alkene transformations, including hydrogenation to form the saturated analogue (ethyl 2-acetylpentanoate), epoxidation, dihydroxylation, and hydroboration-oxidation to introduce functionality at the terminus of the side chain.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles. For example, condensation with hydrazines can yield pyrazoles, while reaction with ureas or amidines can lead to pyrimidines, which are privileged structures in medicinal chemistry.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard practices for organic esters and ketones.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound (CAS 610-89-9) is a powerful and versatile synthetic intermediate. Its value lies not just in its known applications but in the potential unlocked by its unique combination of functional groups. For the medicinal chemist, it is a gateway to diverse heterocyclic scaffolds. For the organic chemist, it is a multifunctional building block for creating molecular complexity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward harnessing its full potential in research and development.

References

- 1. Ethyl 2-allylacetoacetate | C9H14O3 | CID 95448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scent.vn [scent.vn]

- 4. Page loading... [guidechem.com]

- 5. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. Ethyl 2-acetyl-2-allylpent-4-ene-1-oate | C12H18O3 | CID 77045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. solutions.covestro.com [solutions.covestro.com]

The Synthesis and Strategic Applications of Ethyl 2-acetylpent-4-enoate: A Technical Guide for Chemical Researchers

Abstract

Ethyl 2-acetylpent-4-enoate (CAS 610-89-9), a versatile β-keto ester, represents a cornerstone building block in modern organic synthesis. While not a household name in itself, its strategic importance lies in its dual functionality: a readily enolizable β-dicarbonyl system and a terminal alkene ripe for further transformation. This guide provides an in-depth exploration of the discovery, synthesis, and historical context of this pivotal intermediate. We will delve into the mechanistic underpinnings of its synthesis via the classic allylation of ethyl acetoacetate, provide a detailed experimental protocol, and characterize its spectroscopic signature. Furthermore, this whitepaper will illuminate its role as a precursor to γ,δ-unsaturated ketones through the historic Carroll Rearrangement and, critically, explore its application in the synthesis of heterocyclic scaffolds of significant interest to the pharmaceutical and drug development sectors.

Introduction: A Synthon of Strategic Importance

In the landscape of organic synthesis, the value of a molecule is often measured by its versatility. This compound, also known by its systematic name ethyl 2-allyl-3-oxobutanoate, is a prime exemplar of such a molecule. Its structure, featuring a β-keto ester moiety and an allyl group, provides a rich playground for chemical manipulation. The acidic α-proton, nestled between two carbonyl groups, is the key to its utility, allowing for facile deprotonation and subsequent derivatization. This reactivity has cemented its place as a fundamental tool for carbon-carbon bond formation.[1]

This guide will provide researchers and drug development professionals with a comprehensive understanding of this compound, from its historical roots in the study of active methylene compounds to its contemporary applications in constructing complex molecular architectures.

Historical Context and Discovery

The "discovery" of this compound is intrinsically linked to the broader history of β-keto ester chemistry. The parent compound, ethyl acetoacetate, was first synthesized in 1863 by Johann Georg Anton Geuther, marking a pivotal moment in the understanding of keto-enol tautomerism and the reactivity of active methylene compounds.[2] The subsequent exploration of these compounds revealed their propensity for alkylation at the α-carbon.

The synthesis of this compound is a direct application of this principle, specifically, the C-alkylation of the ethyl acetoacetate enolate with an allyl halide. This reaction became a standard transformation in the synthetic chemist's toolbox.

However, the historical significance of this molecule is most profoundly associated with the Carroll Rearrangement , first reported by M. F. Carroll in 1940.[3] This reaction involves the thermal rearrangement of β-keto allyl esters, such as this compound, to form γ,δ-unsaturated ketones, accompanied by decarboxylation. This transformation provided a novel and efficient route to this important class of compounds.

Synthesis of this compound: The Allylation of Ethyl Acetoacetate

The most common and straightforward synthesis of this compound involves the alkylation of ethyl acetoacetate with an allyl halide (e.g., allyl chloride or allyl bromide) in the presence of a base.

Mechanistic Insights

The reaction proceeds via a classic SN2 mechanism. The base, typically a non-nucleophilic alkoxide such as sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate, which is highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the new carbon-carbon bond.

Experimental Protocol

The following protocol is adapted from established procedures for the allylation of ethyl acetoacetate.[4]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)

-

Allyl chloride (or allyl bromide)

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.

-

The solution is cooled, and ethyl acetoacetate is added dropwise with continuous stirring and cooling.

-

Allyl chloride is then slowly added to the reaction mixture.

-

The mixture is refluxed on a water bath until the reaction is complete (monitoring by TLC is recommended).

-

The ethanol is removed by distillation.

-

The residue is shaken with water, and the product is extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous potassium carbonate.

-

The diethyl ether is removed by distillation.

-

The crude product can be purified by vacuum distillation.

Self-Validation:

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: The aqueous wash is crucial to remove any unreacted base and salts. Thorough drying of the organic layer is necessary before the final distillation.

-

Purification: Vacuum distillation is essential to purify the product without decomposition.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | [5][6] |

| Molecular Weight | 170.21 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Very slightly soluble in water, soluble in alcohol and oils | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the acetyl group (a singlet), the allyl group (a multiplet for the vinyl protons and a doublet for the methylene protons adjacent to the double bond), and the methine proton at the α-position (a triplet).[8][9]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the carbons of the allyl group, and the α-carbon.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1715-1750 cm⁻¹. The C=C stretching of the allyl group will also be observable.[8]

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns.[8]

Applications in Drug Development and Synthesis

While this compound has found use in the fragrance industry, its primary value for the intended audience of this guide lies in its role as a versatile synthetic intermediate.[7] Its bifunctional nature allows for the construction of a wide array of more complex molecules, including various heterocyclic systems that form the core of many pharmaceuticals.

Precursor to Bioactive Heterocycles

β-Keto esters are well-established precursors for the synthesis of a variety of heterocyclic compounds.[4][10] this compound can be utilized in condensation reactions with dinucleophiles to form six-membered rings.

-

Pyrimidines and Pyridines: The condensation of β-keto esters with ureas, thioureas, or amidines is a classical method for the synthesis of pyrimidine and pyridine derivatives.[9][10] These scaffolds are ubiquitous in medicinal chemistry, found in a vast number of anticancer, antiviral, and other therapeutic agents.[11][12] The allyl group of this compound can be retained in the final product for further functionalization or can be modified prior to cyclization.

Synthesis of Barbiturates

A notable application of allyl-substituted acetoacetic esters is in the synthesis of barbiturates. Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized by the condensation of a disubstituted malonic ester (or a related compound like a disubstituted acetoacetic ester) with urea.[13] The presence of an allyl group at the 5-position of the barbiturate ring has been shown to influence the pharmacological properties of these drugs, and their synthesis has been a subject of interest in the development of anesthetics.[14] The synthesis of 5-allyl barbiturates can be achieved through the cyclocondensation of an allyl-substituted β-keto ester like this compound with urea.[14]

Palladium-Catalyzed Transformations

The chemistry of allylic β-keto esters has been significantly advanced by the development of palladium-catalyzed reactions. These transformations, often proceeding under mild and neutral conditions, offer a powerful alternative to classical methods.[3] this compound can serve as a substrate in these reactions, which typically involve the formation of a π-allylpalladium intermediate. This allows for a range of transformations, including reductive eliminations, aldol condensations, and Michael additions, further expanding its synthetic utility.[3]

Conclusion

This compound is a molecule of significant, though often understated, importance in organic synthesis. Its straightforward preparation, coupled with the rich reactivity of its β-keto ester and allyl moieties, makes it a valuable tool for the construction of complex molecular architectures. From its historical role in the development of the Carroll Rearrangement to its modern applications in the synthesis of medicinally relevant heterocyclic scaffolds, this compound continues to be a workhorse in the research and development of new chemical entities. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist engaged in the field of organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 610-89-9 [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. researchgate.net [researchgate.net]

- 10. vapourtec.com [vapourtec.com]

- 11. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Characterization of Ethyl 2-acetylpent-4-enoate (C₉H₁₄O₃)

Prepared by: Senior Application Scientist

Foreword: The Analytical Narrative of a Molecule

In the realm of chemical sciences, the identity of a molecule is not merely a name or a formula; it is a comprehensive story told through the language of spectroscopy, chromatography, and physical measurement. This guide is dedicated to elucidating the character and identity of Ethyl 2-acetylpent-4-enoate (C₉H₁₄O₃), a versatile β-keto ester with significant potential as a synthetic intermediate. Our objective is not to follow a rigid checklist but to construct an analytical narrative. We will explore not just what we observe, but why we observe it, providing a foundational understanding rooted in the principles of chemical structure and reactivity. This document is designed for the discerning researcher and drug development professional, for whom scientific integrity and methodological transparency are paramount.

Molecular Overview and Synthetic Strategy

This compound is a bifunctional molecule containing a ketone, an ester, and a terminal alkene. This combination of functional groups makes it a valuable synthon for a variety of more complex molecular architectures.

Molecular Identity:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 610-89-9 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Acetyl-4-pentenoic acid ethyl ester, Ethyl 2-(prop-2-en-1-yl)acetoacetate |[1] |

Rationale for Synthetic Approach: The Alkylation of a β-Keto Ester

The structure of this compound lends itself to a classic and highly reliable synthetic transformation: the alkylation of an enolate. Ethyl acetoacetate is an ideal starting material due to its acidic α-proton, situated between two electron-withdrawing carbonyl groups, which facilitates easy deprotonation to form a stabilized enolate. The subsequent nucleophilic attack of this enolate on an alkyl halide, in this case, allyl bromide, provides a direct and efficient route to the target molecule.

Proposed Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful synthesis will be confirmed by the comprehensive characterization detailed in the subsequent sections.

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 50 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Enolate Formation: Cool the resulting sodium ethoxide solution to 0 °C using an ice bath. Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise over 15 minutes with continuous stirring. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

-

Alkylation: To the enolate solution, add 12.1 g (100 mmol) of allyl bromide dropwise, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 95:5 to 85:15) to afford the pure this compound.

Comprehensive Structural Elucidation

The cornerstone of molecular characterization lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Overall Analytical Workflow

Caption: Integrated workflow for spectroscopic characterization.

Molecular Structure and Atom Numbering

References

Solubility profile of Ethyl 2-acetylpent-4-enoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-acetylpent-4-enoate

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS 610-89-9) in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a robust, theoretically grounded profile based on its physicochemical properties and the established behavior of similar ester compounds. It covers the fundamental principles governing solubility, detailed protocols for experimental determination, and expert insights into the selection of appropriate solvent systems for laboratory and industrial applications.

Introduction to this compound

This compound is an organic ester with the molecular formula C₉H₁₄O₃.[1][2] It features a keto-ester functional group arrangement and a terminal alkene, making it a versatile intermediate in organic synthesis. Understanding its solubility is critical for a multitude of applications, including its use as a reaction medium, for purification processes like recrystallization and chromatography, and in the formulation of final products. An accurate solubility profile enables process optimization, ensuring high yield, purity, and efficiency. This guide serves as a foundational resource for predicting and experimentally verifying the solubility of this compound.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 610-89-9 | [1][3] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetyl-4-pentenoic acid ethyl ester, Ethyl 2-ethanoylpent-4-enoate | [1] |

| Predicted XLogP3 | 1.7 | [2] |

| Appearance | Colorless to pale yellow liquid (typical) | N/A |

Structural Interpretation:

This compound possesses both polar and non-polar characteristics.

-

Polar Features: The two carbonyl (C=O) groups of the ester and ketone functionalities, along with the C-O single bond of the ester, can act as hydrogen bond acceptors. These sites allow for dipole-dipole interactions with polar solvents.

-

Non-Polar Features: The ethyl group and the five-carbon pentenoate backbone constitute a significant hydrocarbon (hydrophobic) portion of the molecule. This non-polar character dictates its interaction with non-polar solvents.

The balance between these features suggests moderate polarity and an inability to act as a hydrogen bond donor. This structural duality is the primary determinant of its solubility profile.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This concept states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and often engage in hydrogen bonding (protic) or strong dipole-dipole interactions (aprotic). Esters can interact with polar solvents through dipole-dipole forces and by accepting hydrogen bonds from protic solvents like water or ethanol.[5] However, the non-polar hydrocarbon chain of this compound will disrupt the strong hydrogen-bonding network of highly polar solvents like water, leading to low solubility.[5][6]

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces). The hydrocarbon portion of this compound will interact favorably with these solvents, while the polar functional groups will be less effectively solvated.

-

Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane offer a balance of polar and non-polar characteristics. They can effectively solvate both the polar functional groups and the non-polar hydrocarbon backbone of the ester, often resulting in high solubility or miscibility.

Experimental Determination of Solubility

To validate theoretical predictions, experimental determination is essential. The equilibrium shake-flask method is a reliable and widely adopted technique for measuring the solubility of a compound in a given solvent.

Standard Protocol: Equilibrium Shake-Flask Method

This protocol describes a self-validating system for determining solubility at a controlled temperature.

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the solute ensures that the solvent becomes fully saturated, which is the definition of a solubility limit.

-

Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator provides the thermal stability required for reproducible results.

-

Extended Equilibration Time: A 24-48 hour period allows the system to reach thermodynamic equilibrium, preventing the underestimation of solubility.

-

Filtration: Using a sub-micron filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved solid particles, ensuring that the analyzed aliquot contains only the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm) and dispense the clear, filtered solution into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of this compound in the filtered aliquot. Two common methods are:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solute.

-

Chromatographic Analysis: Dilute the filtered aliquot with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[7][8]

-

Workflow for Solubility Determination

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Predicted Solubility Profile of this compound

Based on its molecular structure and general principles of ester solubility, the following profile in common organic solvents at ambient temperature (approx. 25 °C) is predicted. This serves as a practical guide for initial solvent screening.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Soluble / Miscible | Favorable interactions between the solvent's and solute's hydrocarbon portions. |

| Toluene | Non-Polar (Aromatic) | Soluble / Miscible | Aromatic ring provides slightly more polarity than hexane, solvating the entire molecule well. |

| Dichloromethane | Polar Aprotic | High / Miscible | Intermediate polarity effectively solvates both polar and non-polar regions of the ester. |

| Diethyl Ether | Polar Aprotic | High / Miscible | Similar polarity and structure to the solute, promoting miscibility. |

| Ethyl Acetate | Polar Aprotic | High / Miscible | "Like dissolves like" principle is highly applicable as both are esters. |

| Acetone | Polar Aprotic | High / Miscible | Strong dipole-dipole interactions with the keto-ester groups. |

| Acetonitrile | Polar Aprotic | Soluble | Polar nature solvates the functional groups, but may be less effective for the non-polar tail. |

| Isopropanol | Polar Protic | Soluble | Can act as a hydrogen bond donor to the ester's oxygens; hydrocarbon portion is compatible. |

| Ethanol | Polar Protic | Soluble | General literature indicates esters are soluble in alcohol.[3] |

| Methanol | Polar Protic | Moderately Soluble | Higher polarity and stronger H-bonding network compared to ethanol may slightly reduce solubility. |

| Water | Polar Protic | Very Low / Insoluble | The solute's large non-polar region disrupts water's strong H-bonding network.[6][9] |

Factors Influencing Solubility

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature, as the dissolution process is often endothermic. While this compound is a liquid, mixing it with a solvent is also governed by thermodynamic principles, and temperature can significantly affect miscibility.[10]

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

-

Impurities: The presence of impurities in either the solute or the solvent can alter the measured solubility. Water, in particular, can significantly reduce the solubility of organic compounds in non-polar solvents.

Discussion and Field Insights

As a Senior Application Scientist, the predicted solubility profile provides actionable intelligence for process development.

-

For Chemical Synthesis: Solvents like Dichloromethane or Toluene would be excellent choices for reaction media, as they are predicted to fully dissolve the ester and are relatively inert.

-

For Purification: To purify this compound via liquid-liquid extraction, a biphasic system like Hexane/Water or Ethyl Acetate/Water would be effective. The compound will partition overwhelmingly into the organic phase.[9] For purification by chromatography, a mobile phase of Hexane and Ethyl Acetate would be a logical starting point, given the high solubility in both.

-

For Formulation: In drug development, if this molecule were part of a formulation, solvents like ethanol or isopropanol could be suitable, balancing solubility with toxicological considerations. Its insolubility in water is a key characteristic that would necessitate formulation strategies like emulsification for aqueous delivery.

The relationship between solvent properties and the predicted solubility of an ester like this compound can be visualized as follows.

Caption: Solute-Solvent Interactions Dictating Solubility.

Conclusion

This guide establishes a comprehensive solubility profile for this compound based on fundamental chemical principles and standard experimental methodologies. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents (e.g., hexane, dichloromethane, acetone, ethyl acetate) and progressively less soluble in highly polar protic solvents, with very low solubility in water. This information, combined with the provided experimental workflow, equips researchers and scientists with the necessary tools to make informed decisions for solvent selection in synthesis, purification, and formulation, thereby optimizing their scientific and developmental processes.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 610-89-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]